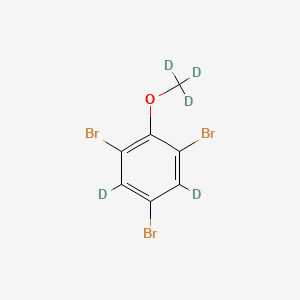
2,4,6-Tribromoanisole-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromoanisole-d5 is a deuterated derivative of 2,4,6-Tribromoanisole, which is a brominated derivative of anisole. This compound is often used as an isotopically labeled research compound, particularly in studies involving trace analysis and environmental monitoring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromoanisole-d5 typically involves the bromination of anisole in the presence of a deuterium source. The reaction conditions often include the use of bromine or a brominating agent under controlled temperature and solvent conditions to ensure selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where anisole is treated with bromine in a deuterated solvent. The reaction is monitored to ensure complete bromination and deuteration, followed by purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromoanisole-d5 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation can produce anisole derivatives with different functional groups .
Scientific Research Applications
2,4,6-Tribromoanisole-d5 is widely used in scientific research, including:
Environmental Monitoring: Used as a tracer to study the fate and transport of brominated compounds in the environment.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting trace levels of brominated compounds.
Pharmaceutical Research: Utilized in studies involving the metabolism and pharmacokinetics of brominated compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromoanisole-d5 involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In environmental studies, it acts as a tracer, while in pharmaceutical research, it may interact with metabolic enzymes to provide insights into the metabolism of brominated compounds .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoanisole: The non-deuterated version, commonly used in similar applications.
2,4,6-Trichloroanisole: Another halogenated anisole, often studied for its role in cork taint in wines.
2,4,6-Tribromophenol: A precursor to 2,4,6-Tribromoanisole, used in fungicides.
Uniqueness
2,4,6-Tribromoanisole-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies requiring isotopic differentiation. This labeling allows for more precise tracking and analysis in various scientific applications .
Properties
Molecular Formula |
C7H5Br3O |
|---|---|
Molecular Weight |
349.86 g/mol |
IUPAC Name |
1,3,5-tribromo-2,4-dideuterio-6-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D |
InChI Key |
YXTRCOAFNXQTKL-RHIBPKLGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)OC([2H])([2H])[2H])Br)[2H])Br |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1Z,4R,6E)-7-chloro-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B12393244.png)

![1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B12393249.png)
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12393257.png)
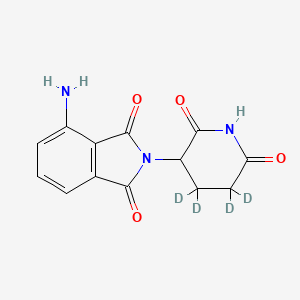
![1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone](/img/structure/B12393271.png)
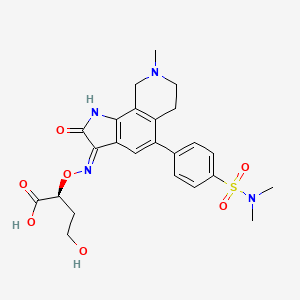
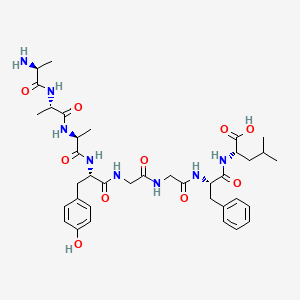
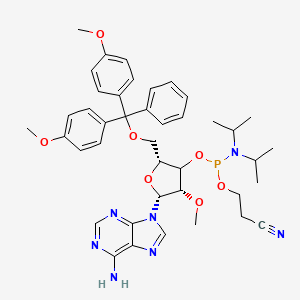
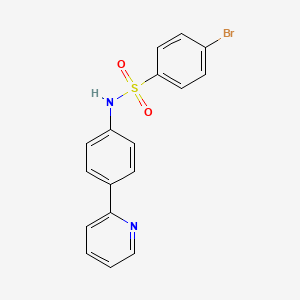
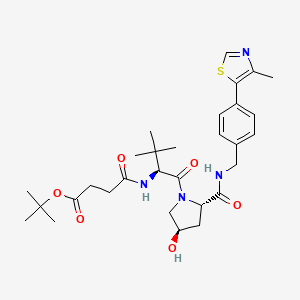
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
